2,5-Diethyl-6-methylpyrimidin-4(3h)-one
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Overview
Description
2,5-Diethyl-6-methylpyrimidin-4(3h)-one is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by its unique structure, which includes two ethyl groups at positions 2 and 5, a methyl group at position 6, and a hydroxyl group at position 4. Pyrimidine derivatives are known for their diverse biological activities and are found in various natural and synthetic compounds, including nucleic acids, vitamins, and drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diethyl-6-methylpyrimidin-4(3h)-one can be achieved through several methods. One common approach involves the condensation of ethyl acetoacetate with urea in the presence of a base, followed by cyclization and subsequent alkylation to introduce the ethyl and methyl groups. The reaction conditions typically involve refluxing the reactants in a suitable solvent, such as ethanol or methanol, for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,5-Diethyl-6-methylpyrimidin-4(3h)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 4 can be oxidized to form a ketone derivative.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The ethyl and methyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
2,5-Diethyl-6-methylpyrimidin-4(3h)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Pyrimidine derivatives are explored for their potential use as therapeutic agents in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of agrochemicals, such as herbicides and pesticides
Mechanism of Action
The mechanism of action of 2,5-Diethyl-6-methylpyrimidin-4(3h)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, pyrimidine derivatives are known to inhibit the activity of dihydrofolate reductase, an enzyme involved in DNA synthesis, which can result in antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethyl-5-(4-methylphenoxy)pyrimidin-4-ol
- 2-Amino-6-methylpyrimidin-4-ol
- 2-Diethylamino-6-methylpyrimidin-4-ol
Uniqueness
2,5-Diethyl-6-methylpyrimidin-4(3h)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H14N2O |
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Molecular Weight |
166.22 g/mol |
IUPAC Name |
2,5-diethyl-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H14N2O/c1-4-7-6(3)10-8(5-2)11-9(7)12/h4-5H2,1-3H3,(H,10,11,12) |
InChI Key |
ORDIWEWTRLJCGE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(NC1=O)CC)C |
Origin of Product |
United States |
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